molecular formula C23H21N5O3S B4896844 N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide

Cat. No. B4896844
M. Wt: 447.5 g/mol
InChI Key: NBXVUYMDIIZUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide, commonly known as AQ-RA 741, is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of the ATP-sensitive potassium channels, which are present in various tissues such as the pancreas, heart, and brain. AQ-RA 741 has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

AQ-RA 741 inhibits the ATP-sensitive potassium channels, which are present in various tissues such as the pancreas, heart, and brain. By inhibiting these channels, AQ-RA 741 increases the intracellular calcium concentration, which leads to the release of insulin from pancreatic beta cells, and improves cardiac function by increasing contractility. AQ-RA 741 also has neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have various biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity in animal models of diabetes. AQ-RA 741 also reduces ischemia-reperfusion injury and improves cardiac function. In addition, AQ-RA 741 reduces oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

AQ-RA 741 has several advantages for lab experiments. It is a potent inhibitor of the ATP-sensitive potassium channels, which makes it useful for studying the physiological and pharmacological effects of these channels. AQ-RA 741 is also relatively stable and easy to synthesize. However, AQ-RA 741 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. AQ-RA 741 also has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for AQ-RA 741 research. One area of interest is the potential therapeutic applications of AQ-RA 741 in diabetes, cardiovascular diseases, and neurological disorders. Further studies are needed to determine the efficacy and safety of AQ-RA 741 in humans. Another area of interest is the development of new AQ-RA 741 analogs with improved pharmacological properties. These analogs could be used to study the physiological and pharmacological effects of ATP-sensitive potassium channels in more detail. Finally, AQ-RA 741 could be used as a tool to study the role of ATP-sensitive potassium channels in various diseases and physiological processes.

Synthesis Methods

AQ-RA 741 can be synthesized by the reaction of 3-(3-methylphenylamino)-2-quinoxalinylamine with N-(4-bromophenyl)sulfonamide in the presence of a base, followed by the reaction with acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

AQ-RA 741 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cardiovascular diseases, and neurological disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. AQ-RA 741 has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In addition, AQ-RA 741 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[4-[[3-(3-methylanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-15-6-5-7-18(14-15)25-22-23(27-21-9-4-3-8-20(21)26-22)28-32(30,31)19-12-10-17(11-13-19)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXVUYMDIIZUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[3-(3-methylanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

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